molecular formula C13H21NO2 B6266899 tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate CAS No. 1788908-18-8

tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No.: B6266899
CAS No.: 1788908-18-8
M. Wt: 223.3
InChI Key:
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Description

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate, often referred to as TEMPC, is an organic compound that has been used in a variety of scientific research applications. This compound is composed of a tert-butyl group, an ethynyl group, a methyl group, and a piperidine-1-carboxylate group. It has a molecular weight of 279.4 g/mol and a melting point of -40 °C. It is a white, crystalline solid that is soluble in water and other organic solvents.

Mechanism of Action

TEMPC is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting acetylcholinesterase, TEMPC increases the levels of acetylcholine in the body and can thus have a variety of effects on the body.
Biochemical and Physiological Effects
TEMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in increased muscle contraction, increased heart rate, increased respiration, increased alertness, and increased memory and cognitive function. Additionally, TEMPC has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

TEMPC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it has a relatively low melting point, making it easier to work with. However, TEMPC is relatively expensive, and it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for TEMPC research. One potential direction is the development of new drugs that utilize TEMPC as an active ingredient. Additionally, further research into the biochemical and physiological effects of TEMPC could lead to the development of new treatments for a variety of conditions. Additionally, further research into the mechanism of action of TEMPC could lead to the development of new inhibitors of acetylcholinesterase, which could be used to treat conditions such as Alzheimer’s disease. Finally, further research into the structure and function of TEMPC could lead to the development of new methods for manipulating proteins and other biological molecules.

Synthesis Methods

TEMPC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl chloride and ethynyl-3-methylpiperidine-1-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by a deprotonation of the carboxyl group. The resulting product is then purified by recrystallization.

Scientific Research Applications

TEMPC has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and the study of the structure and function of proteins. It has also been used in the development of novel drugs and in the study of drug-target interactions. Additionally, TEMPC has been used in the study of membrane proteins, as well as in the study of cell signaling pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with propargyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl 3-aminopiperidine-1-carboxylate", "propargyl bromide", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Dissolve tert-butyl 3-aminopiperidine-1-carboxylate in a suitable solvent (e.g. DMF or DMSO).", "Add a base (e.g. potassium carbonate) to the solution.", "Add propargyl bromide to the solution and stir the mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate." ] }

1788908-18-8

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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